molecular formula C13H10FN5OS B5157449 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide

2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide

Cat. No. B5157449
M. Wt: 303.32 g/mol
InChI Key: XCLCLUXCBINRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 'compound X' and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The mechanism of action of compound X involves its ability to inhibit specific enzymes involved in various biological processes. In cancer cells, it inhibits the enzyme thymidylate synthase, which is involved in DNA synthesis. In inflammation, it inhibits the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines. In infectious diseases, it inhibits the enzymes dihydrofolate reductase and thymidine kinase, which are involved in the replication of bacteria and viruses.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell division and induces cell death. In inflammation, it reduces the levels of inflammatory cytokines and reduces the severity of inflammation. In infectious diseases, it inhibits the replication of bacteria and viruses, thereby reducing the severity of the infection.

Advantages and Limitations for Lab Experiments

The advantages of using compound X in lab experiments include its ability to target specific enzymes involved in various biological processes, its high potency, and its low toxicity. The limitations include its high cost, the need for specialized equipment and expertise for its synthesis, and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the study of compound X. One direction is to investigate its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its long-term effects and potential side effects. Additionally, further studies are needed to optimize its synthesis method and reduce its cost.
Conclusion:
In conclusion, compound X is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields such as cancer research, inflammation, and infectious diseases make it a promising candidate for further studies. Its ability to target specific enzymes involved in various biological processes, its high potency, and its low toxicity make it an attractive option for lab experiments. However, further studies are needed to determine its long-term effects and potential side effects, as well as to optimize its synthesis method and reduce its cost.

Synthesis Methods

The synthesis of compound X involves the reaction between 2-fluoroaniline and 2-chloro-N-(4-cyano-2-thiopyrimidin-5-yl)acetamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at a temperature of around 100°C. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Compound X has been studied extensively for its potential applications in various fields such as cancer research, inflammation, and infectious diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In inflammation, it has been shown to reduce the levels of inflammatory cytokines, thereby reducing the severity of inflammation. In infectious diseases, it has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes involved in their replication.

properties

IUPAC Name

2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5OS/c14-9-3-1-2-4-10(9)18-11(20)7-21-13-17-6-8(5-15)12(16)19-13/h1-4,6H,7H2,(H,18,20)(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLCLUXCBINRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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